Cas no 922005-54-7 (1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide)

1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide 化学的及び物理的性質
名前と識別子
-
- 1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- Benzenemethanesulfonamide, 3-chloro-N-(1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-
- BRD-K84915648-001-01-9
- 922005-54-7
- (3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methanesulfonamide
- SR-01000911715
- SR-01000911715-1
- 1-(3-chlorophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide
- AKOS021822233
- F2278-0191
-
- インチ: 1S/C17H17ClN2O3S/c1-20-16-7-6-15(10-13(16)5-8-17(20)21)19-24(22,23)11-12-3-2-4-14(18)9-12/h2-4,6-7,9-10,19H,5,8,11H2,1H3
- InChIKey: XKUPGTUMFZTQGK-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)CS(NC1C=CC2=C(C=1)CCC(N2C)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 364.0648413g/mol
- どういたいしつりょう: 364.0648413g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 563
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 74.9Ų
じっけんとくせい
- 密度みつど: 1.419±0.06 g/cm3(Predicted)
- ふってん: 622.1±65.0 °C(Predicted)
- 酸性度係数(pKa): 8.85±0.20(Predicted)
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2278-0191-40mg |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide |
922005-54-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2278-0191-4mg |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide |
922005-54-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2278-0191-2μmol |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide |
922005-54-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2278-0191-2mg |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide |
922005-54-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2278-0191-3mg |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide |
922005-54-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2278-0191-1mg |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide |
922005-54-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2278-0191-5μmol |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide |
922005-54-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2278-0191-5mg |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide |
922005-54-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2278-0191-20μmol |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide |
922005-54-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2278-0191-50mg |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide |
922005-54-7 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide 関連文献
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1. Book reviews
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamideに関する追加情報
1-(3-Chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide: A Comprehensive Overview
The compound 1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (CAS No. 922005-54-7) is a highly specialized organic molecule with significant potential in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical properties, synthesis methods, pharmacological effects, and recent advancements in research.
Chemical Structure and Properties
The molecular structure of 1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is characterized by a methanesulfonamide group attached to a substituted quinoline derivative. The quinoline moiety is further substituted with a methyl group at position 1 and an oxo group at position 2. The presence of the chlorophenyl group at position 3 introduces electronic and steric effects that influence the compound's reactivity and bioavailability.
Recent studies have highlighted the importance of such structural features in modulating the compound's interaction with biological targets. For instance, the methanesulfonamide group is known to enhance solubility and stability in aqueous environments, making it suitable for drug delivery applications. The quinoline ring system is also a well-known scaffold in medicinal chemistry due to its ability to interact with various protein targets through π–π stacking and hydrogen bonding.
Synthesis and Characterization
The synthesis of 1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the quinoline derivative through cyclization reactions and subsequent functionalization with the methanesulfonamide group.
Recent advancements in catalytic methods have enabled more efficient syntheses of this compound. For example, the use of palladium-catalyzed coupling reactions has significantly improved the yield and purity of the final product. These improvements are critical for scaling up production to meet increasing demand in preclinical studies.
Pharmacological Activities
One of the most exciting aspects of 1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways. Additionally, it has shown promise as an antiproliferative agent against various cancer cell lines.
Recent research has also explored its role in neuroprotective applications. Studies conducted using animal models have indicated that this compound may protect against oxidative stress-induced neuronal damage by modulating mitochondrial function. These findings underscore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
Clinical Applications and Future Directions
The clinical potential of 1-(3-chlorophenyl)-N-(1-methyl-2 oxo 1 2 3 4 tetrahydroquinolin 6 yl)methanesulfonamide is currently being evaluated in early-stage clinical trials. Initial results suggest favorable safety profiles and tolerability in human subjects. However, further studies are required to confirm its efficacy across diverse patient populations.
Future research directions include exploring combination therapies that leverage this compound's unique properties alongside other therapeutic agents. Additionally, efforts are underway to optimize its bioavailability through formulation innovations such as lipid-based delivery systems.
In conclusion,922005 54 7, or methanesulfonamide, represents a significant advancement in medicinal chemistry with broad implications for drug development. Its versatile structure and promising biological activities make it a compelling candidate for addressing unmet medical needs across multiple therapeutic areas.
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